molecular formula C11H17N3O3 B10960465 5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid

5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid

Cat. No.: B10960465
M. Wt: 239.27 g/mol
InChI Key: YNKDCZWMXIGXLI-UHFFFAOYSA-N
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Description

5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

What sets 5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

5-[(1-ethylpyrazol-4-yl)methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C11H17N3O3/c1-2-14-8-9(7-13-14)6-12-10(15)4-3-5-11(16)17/h7-8H,2-6H2,1H3,(H,12,15)(H,16,17)

InChI Key

YNKDCZWMXIGXLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)CCCC(=O)O

Origin of Product

United States

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